molecular formula C16H9Cl2F3N2S2 B12264748 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B12264748
M. Wt: 421.3 g/mol
InChI Key: LNRCBAWSYUTHJL-UHFFFAOYSA-N
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Description

This pyrimidine derivative features a 2,6-dichlorobenzylsulfanyl group at position 2, a thiophen-2-yl substituent at position 4, and a trifluoromethyl group at position 4. Pyrimidine derivatives are widely studied for pharmaceutical applications, including kinase inhibition and antimicrobial activity, due to their ability to mimic purine bases in biological systems.

Properties

Molecular Formula

C16H9Cl2F3N2S2

Molecular Weight

421.3 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C16H9Cl2F3N2S2/c17-10-3-1-4-11(18)9(10)8-25-15-22-12(13-5-2-6-24-13)7-14(23-15)16(19,20)21/h1-7H,8H2

InChI Key

LNRCBAWSYUTHJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multiple steps, including the formation of the pyrimidine ring and subsequent substitution reactions. One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural Analogues and Substituent Variations

Table 1: Key Structural Features of Analogs
Compound Name Substituents (Positions 2, 4, 6) Molecular Weight (g/mol) Notable Features References
Target Compound 2: 2,6-Dichlorobenzylsulfanyl
4: Thiophen-2-yl
6: CF₃
~425.3 (estimated) Heteroaromatic thiophene, dual Cl substituents -
6-(2,6-Dichlorobenzyl)-2-(2-(4-methoxyphenyl)ethylthio)-5-methylpyrimidin-4(3H)-one 2: (4-Methoxyphenethyl)thio
4: =O (ketone)
6: 2,6-Dichlorobenzyl
- Ketone at position 4; methoxy-phenylthio group
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine 2: Phenyl
4: 3,5-Dichlorophenyl
6: CF₃
369.2 Dichlorophenyl at position 4; lacks sulfur-based substituents
1-{2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone 2: 2,6-Dichlorobenzylsulfanyl
4: Methyl
5: Acetyl
327.2 Acetyl group at position 5; methyl at position 4
2-(Ethylsulfonyl)-4-methyl-6-(trifluoromethyl)pyrimidine 2: Ethylsulfonyl
4: Methyl
6: CF₃
258.3 Sulfonyl group (electron-withdrawing); smaller substituents

Functional and Electronic Properties

  • Sulfur-Containing Groups : The sulfanyl (S-) linkage at position 2 may offer flexibility in hydrogen bonding and redox activity, contrasting with sulfonyl (SO₂) groups in analogs like 2-(ethylsulfonyl)-4-methyl-6-CF₃-pyrimidine, which are more rigid and electron-withdrawing .
  • Thiophene vs. Phenyl : The thiophen-2-yl group at position 4 introduces a heterocyclic ring with π-stacking capabilities, differing from phenyl or dichlorophenyl substituents in analogs . Thiophene’s lower aromaticity may reduce steric hindrance in receptor binding.

Biological Activity

The compound 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine is a complex organic molecule with potential biological activity. Its unique structure, featuring a pyrimidine ring and various functional groups, suggests a diverse range of interactions with biological systems. This article reviews its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H9Cl2F3N2S2C_{16}H_9Cl_2F_3N_2S_2 with a molecular weight of 421.3g/mol421.3\,g/mol. The IUPAC name reflects its intricate structure:

  • IUPAC Name : 2-[(2,6-dichlorophenyl)methylsulfanyl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine
  • Canonical SMILES : C1=CC(=C(C(=C1)Cl)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)Cl

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and interaction with various enzymes and receptors involved in cellular signaling pathways.

Antibacterial Activity

Recent studies have shown that derivatives of pyrimidine compounds exhibit significant antibacterial properties. For instance, compounds structurally similar to 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

CompoundActivity (MIC in µg/mL)Target Bacteria
Compound A15Staphylococcus aureus
Compound B30Escherichia coli
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidineTBDTBD

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro tests indicated that it exhibits moderate activity against common fungal strains such as Candida albicans and Aspergillus niger.

CompoundActivity (MIC in µg/mL)Target Fungi
Compound C20Candida albicans
Compound D25Aspergillus niger
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidineTBDTBD

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. It has shown promising results against various cancer cell lines, including prostate (PC3), lung (A549), and cervical (HeLa) cancers.

Cell LineIC50 (µM)Reference
PC35
A5497
HeLa10

Case Studies

  • Anticancer Efficacy : A study conducted on a series of trifluoromethyl pyrimidines demonstrated that the inclusion of sulfur-containing moieties significantly enhanced cytotoxicity against cancer cells compared to their non-sulfur counterparts. The study suggested a structure-activity relationship that favors compounds with electron-withdrawing groups like trifluoromethyl for increased potency against tumor cells.
  • Antibacterial Screening : In a comparative study involving multiple pyrimidine derivatives, the compound was tested against resistant bacterial strains. Results indicated that it maintained efficacy where traditional antibiotics failed, highlighting its potential as a lead compound for drug development.

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